molecular formula C15H10F3NO3S B11992853 7-hydroxy-8-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one

7-hydroxy-8-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B11992853
M. Wt: 341.3 g/mol
InChI Key: YLLMZPLRYVVBSC-UHFFFAOYSA-N
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Description

7-hydroxy-8-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one: , often referred to as “Compound X” , belongs to the class of flavonoids. Flavonoids are natural products found in plants, known for their diverse biological activities. This particular compound features a chromone (benzopyranone) scaffold with functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes::

    Synthesis via Thiazole Ring Formation:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: Compound X can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.

    Substitution: Substitution reactions at the thiazole ring or other positions can modify the compound.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate catalysts.

Major Products::
  • Oxidation: Hydroxylation or ketone formation.
  • Reduction: Alcohol derivative.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

Compound X has garnered interest in several fields:

    Chemistry: Used as a scaffold for designing novel compounds with potential bioactivity.

    Biology: Investigated for antioxidant, anti-inflammatory, and enzyme inhibition properties.

    Medicine: Explored for its potential in drug development (e.g., anticancer agents, antimicrobial compounds).

    Industry: May find applications in agrochemicals or materials science.

Mechanism of Action

The exact mechanism of action remains an active area of research. some proposed pathways include:

    Antioxidant Activity: Compound X scavenges free radicals, protecting cells from oxidative damage.

    Enzyme Inhibition: It may inhibit specific enzymes involved in disease processes.

    Cell Signaling: Interacts with cellular pathways, affecting gene expression and protein function.

Comparison with Similar Compounds

Compound X stands out due to its trifluoromethyl group, which enhances lipophilicity and influences its biological activity. Similar compounds include other flavonoids like quercetin and kaempferol.

Properties

Molecular Formula

C15H10F3NO3S

Molecular Weight

341.3 g/mol

IUPAC Name

7-hydroxy-8-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C15H10F3NO3S/c1-6-5-23-14(19-6)10-11(21)8-3-4-9(20)7(2)12(8)22-13(10)15(16,17)18/h3-5,20H,1-2H3

InChI Key

YLLMZPLRYVVBSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(OC3=C(C2=O)C=CC(=C3C)O)C(F)(F)F

Origin of Product

United States

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